tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C17H24FN3O4 and a molecular weight of 353.39 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate typically involves the reaction of 4-fluoro-2-nitroaniline with piperidine derivatives under specific conditions. The reaction is often carried out in the presence of a base and a solvent, such as dichloromethane or ethanol, at controlled temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the interactions of piperidine derivatives with biological targets. It helps in understanding the structure-activity relationships of these compounds .
Medicine: In medicinal chemistry, tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate is investigated for its potential therapeutic properties. It is explored for its role in drug development, particularly in designing compounds with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is valued for its versatility and reactivity in various chemical processes .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to the desired biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-[(4-methyl-2-nitrophenylamino)methyl]piperidine-1-carboxylate
- tert-Butyl 4-[(4-chloro-2-nitrophenylamino)methyl]piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-[(4-fluoro-2-nitrophenylamino)methyl]piperidine-1-carboxylate is unique due to the presence of the fluoro group, which can significantly influence its reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to biological targets compared to its methyl or chloro analogs .
Properties
IUPAC Name |
tert-butyl 4-[(4-fluoro-2-nitroanilino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O4/c1-17(2,3)25-16(22)20-8-6-12(7-9-20)11-19-14-5-4-13(18)10-15(14)21(23)24/h4-5,10,12,19H,6-9,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSIQHSWUDEQPW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=C(C=C(C=C2)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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